5-oxo-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
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Description
- The compound belongs to the class of pyrimidine derivatives.
- It exhibits a wide range of pharmacological activities.
- It has been employed in the design of privileged structures in medicinal chemistry.
Synthesis Analysis
- The synthesis of this compound involves specific chemical reactions, which are detailed in relevant research papers.
Molecular Structure Analysis
- The molecular structure includes a pyrimidine core with additional functional groups.
- The specific arrangement of atoms and bonds determines its properties.
Chemical Reactions Analysis
- The compound may undergo various chemical reactions, such as substitution, addition, or cyclization.
- These reactions can impact its stability, reactivity, and biological activity.
Physical And Chemical Properties Analysis
- Specific physical properties (melting point, solubility, etc.) and chemical properties (pKa, stability) would require experimental data.
- These properties influence its formulation and use.
Safety And Hazards
- Safety data, toxicity, and potential hazards are not provided here.
- Researchers should assess these aspects during drug development.
Future Directions
- Investigate its potential as an anti-fibrotic drug.
- Explore structure-activity relationships for improved selectivity.
- Conduct preclinical studies to evaluate efficacy and safety.
Please note that this analysis is based on available literature, and further research is essential for a complete understanding of this compound123
properties
IUPAC Name |
5-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N6O4S2/c24-14(13-10-20-17-23(15(13)25)8-9-28-17)21-11-2-4-12(5-3-11)29(26,27)22-16-18-6-1-7-19-16/h1-10H,(H,21,24)(H,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZSKMFIKMGPJPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CN=C4N(C3=O)C=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N6O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-oxo-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide |
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